ethyl 3-amino-1-(2-chlorophenyl)-1H-benzo[f]chromene-2-carboxylate
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Overview
Description
Ethyl 3-amino-1-(2-chlorophenyl)-1H-benzo[f]chromene-2-carboxylate is a synthetic organic compound belonging to the class of benzochromenes. This compound is known for its diverse biological activities, including antimicrobial and antioxidant properties . The unique structure of this compound, which includes a benzo[f]chromene core, makes it a valuable target for various scientific research applications.
Preparation Methods
The synthesis of ethyl 3-amino-1-(2-chlorophenyl)-1H-benzo[f]chromene-2-carboxylate typically involves the reaction of naphthalene-2,7-diol with a mixture of 2-chlorobenzaldehyde and ethyl cyanoacetate in the presence of a base such as piperidine in ethanol . The reaction proceeds through a Michael addition followed by cyclization to form the benzo[f]chromene core. The product is then isolated and purified using standard techniques such as recrystallization.
Chemical Reactions Analysis
Ethyl 3-amino-1-(2-chlorophenyl)-1H-benzo[f]chromene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Scientific Research Applications
Ethyl 3-amino-1-(2-chlorophenyl)-1H-benzo[f]chromene-2-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Medicine: Its antioxidant properties suggest potential use in developing drugs for oxidative stress-related diseases.
Industry: The compound can be used in the synthesis of dyes and pigments due to its chromene core.
Mechanism of Action
The mechanism of action of ethyl 3-amino-1-(2-chlorophenyl)-1H-benzo[f]chromene-2-carboxylate involves its interaction with microbial cell membranes, leading to disruption of membrane integrity and subsequent cell death . The compound’s antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress pathways .
Comparison with Similar Compounds
Ethyl 3-amino-1-(2-chlorophenyl)-1H-benzo[f]chromene-2-carboxylate can be compared with other benzochromene derivatives such as:
Ethyl 3-amino-1-(4-chlorophenyl)-9-hydroxy-1H-benzo[f]chromene-2-carboxylate: This compound also exhibits antimicrobial activity but differs in the position of the chloro substituent.
Ethyl 3-amino-1-(4-chlorophenyl)-1H-benzo[f]chromene-2-carboxylate-ethyl α-cyano-4-chlorocinnamate complex: This complex shows enhanced biological activity due to the presence of the cinnamate moiety.
The uniqueness of this compound lies in its specific substitution pattern, which influences its biological activity and chemical reactivity .
Properties
Molecular Formula |
C22H18ClNO3 |
---|---|
Molecular Weight |
379.8 g/mol |
IUPAC Name |
ethyl 3-amino-1-(2-chlorophenyl)-1H-benzo[f]chromene-2-carboxylate |
InChI |
InChI=1S/C22H18ClNO3/c1-2-26-22(25)20-19(15-9-5-6-10-16(15)23)18-14-8-4-3-7-13(14)11-12-17(18)27-21(20)24/h3-12,19H,2,24H2,1H3 |
InChI Key |
ACLWBEWVFYECLS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(OC2=C(C1C3=CC=CC=C3Cl)C4=CC=CC=C4C=C2)N |
Origin of Product |
United States |
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